2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide
Description
Properties
CAS No. |
6327-39-5 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C17H16N2OS/c1-13-15-9-5-6-10-16(15)18-17(19(13)20)12-21-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
QOJYBNNYWGAXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSCC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide with Aldehydes or Ketones
A widely used method for synthesizing 2,3-dihydroquinazoline derivatives is the cyclocondensation of 2-aminobenzamide with aldehydes or ketones under mild conditions, often catalyzed by acids or carbocatalysts.
- For example, anthranilamide reacts with aldehydes in aqueous media catalyzed by graphene oxide nanosheets, yielding 2,3-dihydroquinazolinones efficiently at room temperature or mild heating.
- Metal-free, phosphoric acid-catalyzed cyclocondensation of β-ketoesters and o-aminobenzamides also produces quinazolinones with high selectivity and yield.
Alternative Metal-Free and Green Methods
- Microwave-assisted synthesis and catalyst-free aqueous reactions have been reported for quinazolinone derivatives, emphasizing mild conditions and environmental friendliness.
- These methods often involve imine formation followed by cyclization, which is crucial for the dihydroquinazoline ring system.
Introduction of the Benzylthio Group
Alkylation of Thiol or Thioether Precursors
The benzylthio substituent can be introduced by alkylation of a thiol or thioether intermediate with benzyl halides:
Use of Potassium or Sodium Sulfite as Reducing Agents
- In related benzothiazole syntheses, freshly prepared sulfite reducing agents improve yield and purity by preventing diazonium salt decomposition, which may be analogous in preparing sulfur-containing quinazoline derivatives.
Oxidation to the 3-Oxide
Oxidation of Quinazoline Nitrogen
- The N-oxide functionality at the 3-position is typically introduced by oxidation of the quinazoline nitrogen using oxidants such as hydrogen peroxide or peracids.
- For example, in quinazolinone syntheses, 30% hydrogen peroxide is used to reduce excess permanganate and manganese dioxide, indicating mild oxidative conditions suitable for N-oxide formation.
Selective Oxidation Conditions
- Controlled oxidation is critical to avoid over-oxidation or degradation of the quinazoline ring.
- The use of aqueous media and mild oxidants supports selective formation of the N-oxide.
Representative Preparation Procedure (Hypothetical Based on Literature)
Research Findings and Yield Data
Summary and Considerations
- The preparation of 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is best approached via a stepwise synthesis involving cyclocondensation to form the quinazoline core, benzylthio alkylation, and selective oxidation.
- Green chemistry approaches using aqueous media and metal-free catalysts are preferred for environmental and operational advantages.
- The use of freshly prepared reducing agents and controlled oxidation conditions enhances yield and purity.
- Purification typically involves crystallization, filtration, and chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline compound.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Parent Quinazoline Compound: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Biological Activities
-
Antimycobacterial Activity :
Research indicates that compounds related to the quinazoline family exhibit significant antimycobacterial properties. For instance, studies have shown that derivatives of quinazolinones can inhibit Mycobacterium tuberculosis thymidylate kinase, an essential enzyme for bacterial survival . The structure-activity relationship (SAR) studies highlight that specific substituents on the quinazoline core enhance its potency against tuberculosis . -
Neuroprotective Effects :
The compound has been investigated for its potential in treating neurodegenerative diseases. In vitro assays have demonstrated its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration and depression. Compounds derived from similar structures have shown promising results in reducing immobility times in forced swim tests, suggesting antidepressant-like effects . -
Enzyme Inhibition :
The compound's interaction with various enzymes has been studied extensively. For example, it has been evaluated for its inhibitory potency against cholinesterase enzymes, which are crucial for neurotransmission and are targets in Alzheimer's disease therapy .
Synthesis and Characterization
The synthesis of 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide can be achieved through several methodologies involving cyclization reactions and substitution strategies. These synthetic pathways allow for the introduction of various functional groups that can modulate biological activity.
Case Study: Antimycobacterial Activity
A study focusing on the synthesis of novel quinazolinone derivatives demonstrated that certain modifications led to enhanced activity against M. tuberculosis. The most effective compounds exhibited low micromolar inhibitory concentrations, indicating their potential as therapeutic agents against tuberculosis .
Case Study: Neuroprotective Properties
Another research effort synthesized a series of benzothiazole–isoquinoline derivatives, which were tested for their MAO-B inhibitory activity. Among these, specific compounds showed significant binding affinity and good blood-brain barrier penetration, suggesting their utility in treating neurodegenerative diseases complicated by depression .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Quinazoline Derivatives
Quinazoline derivatives are widely studied for medicinal applications due to their diverse pharmacological profiles. Compared to the target compound, simpler analogs like 4-methyl-2,3-dihydroquinazoline lack the benzylthio-methyl and N-oxide groups.
Benzylthio-Containing Heterocycles
highlights 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl) acetic acid derivatives, which share the benzylthio moiety but differ in core structure (benzoimidazole vs. quinazoline). Benzoimidazoles are often associated with antimicrobial and anti-inflammatory activities .
Sulfur-Phosphorus Reagents
describes methyl 2-[bis(benzylthio)phosphoryl]acetate, a reagent with bis(benzylthio) groups that enable stereoselective synthesis of α,β-unsaturated esters . While structurally distinct, the sulfur atoms in both compounds may exhibit nucleophilic or redox-active behavior. The target compound’s benzylthio-methyl group could similarly participate in thiol-disulfide exchange or metal coordination, though its role in catalysis remains unexplored.
Electronic Properties
DFT studies in reveal non-planar molecular geometries and HOMO-LUMO distributions in coumarin derivatives . For the target compound, the N-oxide and benzylthio groups could lower LUMO energy, enhancing electrophilicity. A hypothetical comparison is shown below:
Biological Activity
2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is with a molecular weight of 238.32 g/mol. The compound features a benzylthio group and a methyl substituent on the quinazoline ring, which may influence its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds related to 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide have shown significant activity against various cancer cell lines. In particular:
- Compound Efficacy : A study indicated that derivatives similar to this compound exhibited potent inhibitory effects on leukemia and breast cancer cell lines without inducing cytotoxicity in normal cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
2. Antibacterial and Antifungal Activity
Quinazoline derivatives have also been evaluated for their antibacterial and antifungal properties:
- Activity Spectrum : Compounds derived from this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested bacterial strains .
- Comparative Analysis : In comparative studies, some derivatives exhibited superior antibacterial activity compared to established antibiotics, suggesting their potential as alternative therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can be significantly influenced by their structural features. Key findings related to SAR include:
Case Studies
Several case studies have provided insights into the biological activity of compounds similar to 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide:
- Anticancer Study : A recent study demonstrated that a derivative exhibited remarkable antiproliferative effects against leukemia cell lines RPMI-8226 & SR while maintaining non-cytotoxicity towards normal cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of various quinazoline derivatives against multiple pathogens, revealing that some compounds had MIC values significantly lower than those of conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
